Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1403766-94-8
VCID: VC2870342
InChI: InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H
SMILES: COC(=O)C1C2CCC1CNC2.Cl
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

CAS No.: 1403766-94-8

Cat. No.: VC2870342

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride - 1403766-94-8

Specification

CAS No. 1403766-94-8
Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name methyl 3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H
Standard InChI Key YYIIVSFTCKNFKZ-UHFFFAOYSA-N
SMILES COC(=O)C1C2CCC1CNC2.Cl
Canonical SMILES COC(=O)C1C2CCC1CNC2.Cl

Introduction

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is a hydrochloride salt of the methyl ester of 3-azabicyclo[3.2.1]octane-8-carboxylic acid. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis and Preparation

The synthesis of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride typically involves the esterification of 3-azabicyclo[3.2.1]octane-8-carboxylic acid with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process can be optimized using various catalysts and conditions to improve yield and purity.

Applications and Research Findings

This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of pharmaceutical chemistry. Its unique structure makes it a valuable precursor for synthesizing compounds with potential biological activity.

Pharmaceutical Applications

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride can serve as a building block for drugs targeting specific receptors or enzymes. Its bicyclic structure is reminiscent of certain neurotransmitter receptor ligands, suggesting potential applications in neuropharmacology.

Chemical Research

In chemical research, this compound is used to explore new synthetic methodologies and to develop novel compounds with interesting properties. Its reactivity and stability under various conditions make it a useful model compound for studying chemical transformations.

Safety and Handling

When handling Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride, it is essential to follow proper safety protocols due to its potential irritant properties. Protective equipment, including gloves and goggles, should be worn, and the compound should be stored in a well-ventilated area away from incompatible substances.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator